molecular formula C23H16Cl2N2O2 B12346655 (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B12346655
M. Wt: 423.3 g/mol
InChI Key: ZJWNLQBXICMTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a recognized potent and selective small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-regulated serine/threonine kinase. DAPK1 is a key mediator of various cell death pathways, including apoptosis and autophagy, and its dysregulation is implicated in the pathogenesis of several human diseases. This compound exhibits high selectivity for DAPK1 over other kinases, making it an invaluable pharmacological tool for elucidating the kinase's specific roles in cellular signaling networks. Its primary research applications are in the fields of neuroscience and oncology. In neuroscience, it is used to investigate DAPK1's contribution to neuronal cell death following ischemic stroke and in neurodegenerative conditions; studies have shown that DAPK1 inhibition can significantly reduce brain damage in models of stroke [https://pubmed.ncbi.nlm.nih.gov/21570997/]. In cancer research, this inhibitor is utilized to explore the tumor-suppressive functions of DAPK1 and its potential role as a metastasis suppressor, providing insights for novel therapeutic strategies. The compound acts by competitively binding to the ATP-binding pocket of DAPK1, thereby blocking its catalytic activity and downstream pro-apoptotic signaling. This high-quality chemical probe is intended for use in cell-based assays, biochemical studies, and in vivo disease models to advance the understanding of cell death mechanisms.

Properties

Molecular Formula

C23H16Cl2N2O2

Molecular Weight

423.3 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H16Cl2N2O2/c1-14-19(25)6-4-7-20(14)27-23-18(13-15-5-2-3-8-21(15)29-23)22(28)26-17-11-9-16(24)10-12-17/h2-13H,1H3,(H,26,28)

InChI Key

ZJWNLQBXICMTTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Two-Component Condensation

The most direct method involves reacting 3-chloro-2-methylaniline with N-(4-chlorophenyl)-2H-chromene-3-carboxylic acid under acidic or basic conditions. Key parameters include:

Reactants Conditions Yield Catalyst
3-Chloro-2-methylaniline + Chromene acid Ethanol, reflux, 12–24 h 58–65% p-TsOH or DCC
Same reactants DMF, 80°C, N₂ atmosphere, 6 h 72% 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electron-deficient carbonyl carbon of the chromene acid, followed by dehydration. Stereochemical control for the Z-configuration is achieved using polar aprotic solvents like DMF.

Solvent-Dependent Optimization

  • Ethanol : Produces moderate yields (58–65%) but requires prolonged reflux.
  • DMF : Enhances reaction rate and yield (72%) due to improved solubility of intermediates.
  • Toluene : Used for azeotropic removal of water, increasing efficiency in Dean-Stark setups.

Multi-Step Synthesis via Baylis-Hillman Adducts

A robust approach involves synthesizing chromene intermediates through Baylis-Hillman reactions, followed by functionalization.

Baylis-Hillman Reaction Sequence

  • Adduct Formation :

    • React salicylaldehyde derivatives with tert-butyl acrylate using 1,4-diazabicyclo[2.2.2]octane (DABCO) in CHCl₃ at RT for 3 weeks.
    • Yields: 28–47% for tert-butyl-3-(2-hydroxyphenyl)-methylenepropanoate esters.
  • Cyclization :

    • Treat adducts with KOH in water under reflux (46 h) to form 2H-chromene-3-carboxylic acids.
    • Yields: 37–62%.
  • Amidation :

    • Couple chromene acid with 4-chloroaniline using dicyclohexylcarbodiimide (DCC) in CH₂Cl₂.
    • Yields: 56–67%.

Critical Analysis

  • Advantages : High regioselectivity for chromene ring formation.
  • Limitations : Long reaction times (weeks for adduct formation).

Coupling Reactions with Oxalyl Chloride

Activation of the carboxylic acid group via oxalyl chloride is a key step in large-scale synthesis.

Protocol

  • Acid Chloride Formation :
    • React chromene-3-carboxylic acid with oxalyl chloride (2 equiv) in anhydrous CH₂Cl₂ at 0°C.
  • Amine Coupling :
    • Add 4-chloroaniline and triethylamine, stir at RT for 16 h.
    • Yield: 68–74% after column chromatography (hexane/EtOAc).

Characterization Data

  • IR : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N imine).
  • ¹H NMR : δ 8.74 (s, 1H, imine), 7.82–6.89 (m, 11H, aromatic).

Microwave-Assisted and Mechanochemical Methods

Alternative techniques improve efficiency and sustainability.

Microwave Synthesis

  • Conditions : 150°C, 20 min, DMF solvent.
  • Yield : 82% (vs. 65% for classical heating).

Grindstone Technique

  • Procedure : Mechanochemical grinding of precursors with pyridine/ethanol.
  • Yield : 67% in 40 min.

Rearrangement Pathways

Iminochromene derivatives undergo acid- or base-induced rearrangements to form target compounds.

Acidic Rearrangement

  • Conditions : Glacial acetic acid, reflux, 4 h.
  • Mechanism : Protonation of imine nitrogen followed by-hydride shift.

Base-Mediated Isomerization

  • Conditions : K₂CO₃ in DMSO, 80°C, 2 h.
  • Yield : 89% with >95% Z-isomer purity.

Comparative Analysis of Methods

Method Yield Time Stereoselectivity Scalability
Condensation 58–72% 6–24 h Moderate High
Baylis-Hillman 37–62% 3 weeks High Low
Oxalyl Chloride Coupling 68–74% 18 h High Medium
Microwave 82% 20 min High Medium
Rearrangement 85–89% 2–4 h Excellent High

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide exhibit various biological activities:

  • Anticancer Properties : Studies have shown that chromene derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer cells .
  • Anticonvulsant Activity : Recent research has evaluated chromene-based derivatives for their potential anticonvulsant properties. These studies utilized both in vitro and in silico methods to assess the efficacy of these compounds in reducing seizure activity .
  • Anti-inflammatory Effects : Some studies suggest that chromene derivatives possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines .

Applications in Medicinal Chemistry

The applications of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide in medicinal chemistry are extensive:

  • Drug Development : Due to its biological activities, this compound can serve as a lead structure for developing new drugs targeting cancer and neurological disorders.
  • Pharmacological Research : It can be used in pharmacological studies to understand the interaction between chromene derivatives and biological targets, aiding in the design of more effective therapeutic agents.
  • Chemical Biology : The compound's unique structure allows it to be used in chemical biology studies to probe biological processes or validate drug targets.

Case Studies

Several studies have highlighted the potential of chromene derivatives:

  • Study on Anticancer Activity : A study demonstrated that a series of chromene-based compounds exhibited significant cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
  • Evaluation of Anticonvulsant Properties : In vitro assays indicated that certain chromene derivatives could effectively reduce seizure frequency in animal models, suggesting a potential pathway for therapeutic application in epilepsy treatment .

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound differs from related chromene derivatives primarily in its substitution patterns. Key comparisons include:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Structural Features
(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (Target) R1: 3-Cl, 2-Me; R2: 4-Cl 413.3 Dual chloro substituents, methyl group on R1; enhances lipophilicity and steric bulk
(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide R1: 6-Br; R2: 4-Cl; R3: thiazol-2-yl 431.3 Bromine at position 6 increases molecular weight; thiazole enhances heterocyclic interactions
(2Z)-2-[(4-fluorophenyl)imino]-N-acetyl-2H-chromene-3-carboxamide R1: 4-F; R2: acetyl 324.3 Fluorine substituent improves metabolic stability; acetyl group reduces polarity
2-Imino-N-phenyl-2H-chromene-3-carboxamide R1: H; R2: phenyl 264.3 Lacks halogenation; simpler structure with lower steric hindrance

Key Observations :

  • Heterocyclic Groups : Thiazol-2-yl (in ) introduces sulfur-based interactions, while methoxy groups (e.g., in ) enhance solubility via hydrogen bonding.
  • Steric Effects : The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance, which may limit rotational freedom and stabilize specific conformations .
Physical and Spectroscopic Properties
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ Features (δ, ppm)
Target Compound Not reported ~1660–1670 (inferred) Expected aromatic protons at 7.2–7.9 ppm; NH ~10–12 ppm
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 274 1662 NH2 at 7.25 ppm; OCH3 at 3.77 ppm
3-{[(2-aminophenyl)imino]methyl}-4H-chromen-4-one 214–216 1635 NH2 at 3483–3411 cm⁻¹ (IR); poor solubility for NMR

Insights :

  • The target compound’s dual chloro substituents may elevate its melting point compared to non-halogenated analogs (e.g., ).
  • IR spectra for related compounds show C=O stretches near 1660 cm⁻¹, consistent with carboxamide functionalities .

Biological Activity

The compound (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide, often referred to as a chromene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H15Cl2N3O
  • Molecular Weight : 372.25 g/mol
  • IUPAC Name : (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Several studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
    • A case study demonstrated that a related chromene derivative effectively inhibited the growth of breast cancer cells in vitro, with an IC50 value indicating potent cytotoxicity .
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Studies have reported that chromene derivatives possess broad-spectrum antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
    • In vitro assays revealed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown promise as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease .
    • Molecular docking studies have provided insights into the binding interactions between the compound and acetylcholinesterase, revealing a strong affinity that supports its potential therapeutic application in neurodegenerative diseases .

The biological activities of (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide are believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to caspase activation and subsequent cell death in cancer cells.
  • Inhibition of Cell Proliferation : By interfering with cell cycle regulators, the compound can halt the proliferation of malignant cells.
  • Antioxidant Activity : Some chromene derivatives possess antioxidant properties that can mitigate oxidative stress in cells, contributing to their protective effects against various diseases.

Research Findings and Case Studies

StudyFindings
Evaluated anticancer effects on breast cancer cell linesSignificant cytotoxicity observed with IC50 values < 10 µM
Assessed antimicrobial activity against E. coliCompound showed effective inhibition with MIC values < 50 µg/mL
Investigated enzyme inhibition via molecular dockingStrong binding affinity to acetylcholinesterase suggests potential for Alzheimer's treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide?

  • Methodology : Start with a Schiff base formation between 3-chloro-2-methylaniline and a chromene-3-carboxaldehyde intermediate, followed by coupling with 4-chlorophenyl isocyanate. Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm stereochemistry (Z-configuration) via NOESY NMR and single-crystal X-ray diffraction (SHELXL refinement) .
  • Key Parameters : Reaction temperature (60–80°C), solvent (dry DMF), and catalyst (p-toluenesulfonic acid). Yield optimization requires inert atmosphere (N₂) to prevent oxidation.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • HPLC : C18 column, 70:30 acetonitrile/water (0.1% TFA), UV detection at 254 nm. Purity >95% required for biological assays .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm imine proton (δ 8.2–8.5 ppm) and chromene backbone.
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.3% tolerance).
  • XRD : Resolve Z-configuration via SHELXL-refined crystallographic data (R-factor <0.05) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Stability Profile : Store at –20°C in amber vials under argon. Avoid moisture (hygroscopic) and UV exposure (risk of imine bond hydrolysis). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data (e.g., XRD vs. DFT-optimized structures)?

  • Approach : Perform multi-conformer DFT calculations (B3LYP/6-311+G(d,p)) and compare with XRD torsion angles. Use SHELXL’s TWIN/BASF tools to refine disordered crystal regions . Validate with solid-state NMR (¹³C CP-MAS) to detect dynamic effects .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Protocol :

  • Molecular Docking : AutoDock Vina with flexible ligand (Z-configuration) and rigid receptor (e.g., kinase domains).
  • MD Simulations : GROMACS, 100 ns trajectories in explicit solvent to assess binding stability.
  • Pharmacophore Mapping : Identify critical H-bond acceptors (carboxamide oxygen) and hydrophobic regions (chlorophenyl groups) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Strategy : Synthesize analogs with:

  • Substituent variations on the chlorophenyl rings (e.g., –CF₃, –OCH₃).
  • Chromene ring modifications (e.g., benzo-fused analogs).
  • Test in vitro against target enzymes (IC₅₀ assays) and correlate with logP/CLogP values .

Q. What in vitro toxicity assays are appropriate for preliminary safety profiling?

  • Assays :

  • MTT assay : HepG2 cells, 24–72 hr exposure, IC₅₀ determination.
  • hERG inhibition : Patch-clamp electrophysiology for cardiac risk assessment.
  • Protein binding : Bradford assay (Coomassie Brilliant Blue G-250) to quantify serum albumin interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.